molecular formula C19H24N4O2S B11274987 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11274987
M. Wt: 372.5 g/mol
InChI Key: AZCARYPOHLCORW-UHFFFAOYSA-N
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Description

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a cyclopentylureido group, and a dimethylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the cyclopentylureido group, and the attachment of the dimethylphenylacetamide moiety. The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other thiazole derivatives, urea derivatives, and acetamide derivatives. The unique combination of functional groups in this compound may confer specific properties and activities that distinguish it from other related compounds.

List of Similar Compounds

  • Thiazole derivatives
  • Urea derivatives
  • Acetamide derivatives

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C19H24N4O2S/c1-12-7-8-16(13(2)9-12)22-17(24)10-15-11-26-19(21-15)23-18(25)20-14-5-3-4-6-14/h7-9,11,14H,3-6,10H2,1-2H3,(H,22,24)(H2,20,21,23,25)

InChI Key

AZCARYPOHLCORW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3)C

Origin of Product

United States

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